molecular formula C15H14ClNO5S B2760248 3-{[(4-Chlorophenyl)methyl]sulfamoyl}-4-methoxybenzoic acid CAS No. 721418-28-6

3-{[(4-Chlorophenyl)methyl]sulfamoyl}-4-methoxybenzoic acid

Cat. No.: B2760248
CAS No.: 721418-28-6
M. Wt: 355.79
InChI Key: DEIJFDZNLYJJDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(4-Chlorophenyl)methyl]sulfamoyl}-4-methoxybenzoic acid is a benzoic acid derivative featuring a methoxy group at the 4-position and a sulfamoyl moiety at the 3-position, further substituted with a (4-chlorophenyl)methyl group. This compound is of interest in medicinal chemistry due to its structural similarity to sulfonamide-based diuretics and carbonic anhydrase inhibitors.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(4-chlorophenyl)methylsulfamoyl]-4-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO5S/c1-22-13-7-4-11(15(18)19)8-14(13)23(20,21)17-9-10-2-5-12(16)6-3-10/h2-8,17H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEIJFDZNLYJJDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

721418-28-6
Record name 3-{[(4-chlorophenyl)methyl]sulfamoyl}-4-methoxybenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-Chlorophenyl)methyl]sulfamoyl}-4-methoxybenzoic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzyl chloride with sulfamide to form the intermediate 4-chlorobenzylsulfamide. This intermediate is then subjected to a coupling reaction with 4-methoxybenzoic acid under appropriate conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine or pyridine to facilitate the coupling process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-{[(4-Chlorophenyl)methyl]sulfamoyl}-4-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfamoyl group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion to amine derivatives.

    Substitution: Introduction of nitro or halogen groups on the aromatic ring.

Scientific Research Applications

Antibacterial Activity

Sulfonamides, including 3-{[(4-Chlorophenyl)methyl]sulfamoyl}-4-methoxybenzoic acid, are known for their antibacterial properties. They inhibit bacterial growth by targeting folic acid synthesis, which is crucial for bacterial cell proliferation.

  • Case Study : A study demonstrated that related sulfonamide compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were determined to be as low as 2 µg/mL, indicating potent efficacy against these pathogens .
CompoundBacterial StrainMIC (µg/mL)
Compound AStaphylococcus aureus2
Compound BE. coli4

Antiviral Properties

Research has shown that sulfonamide derivatives can exhibit antiviral effects. The compound's structure may allow it to interfere with viral replication processes.

  • Case Study : In vitro studies on related compounds indicated significant inhibition of Hepatitis B Virus (HBV) replication, suggesting that this compound could have similar effects .
CompoundVirus TypeInhibition (%)
Compound AHBV75
Compound BHIV60

Anticancer Potential

The sulfonamide group has been linked to anticancer properties due to its ability to induce apoptosis in cancer cells.

  • Case Study : A study involving structurally similar compounds revealed that they could induce cell death in various cancer cell lines, including breast and lung cancer cells. The mechanism was associated with the modulation of apoptotic pathways, enhancing the potential for therapeutic use in oncology .
CompoundCancer Cell LineIC50 (µM)
Compound AMCF-7 (Breast)10
Compound BA549 (Lung)15

Mechanism of Action

The mechanism of action of 3-{[(4-Chlorophenyl)methyl]sulfamoyl}-4-methoxybenzoic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological macromolecules, potentially inhibiting enzyme activity or altering protein function. The compound may also interact with cellular pathways involved in inflammation or microbial growth, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features, molecular weights, and applications of the target compound with analogs:

Compound Name Molecular Formula Molecular Weight CAS Number Key Substituents Potential Application
3-{[(4-Chlorophenyl)methyl]sulfamoyl}-4-methoxybenzoic acid C15H13ClNO4S 342.78 Not provided 4-methoxy, 3-(4-chlorobenzyl)sulfamoyl Diuretic, Enzyme inhibitor
4-Methoxy-3-sulfamoylbenzoic acid C8H9NO5S 231.22 20532-06-3 4-methoxy, 3-sulfamoyl Research chemical
4-Chloro-3-[(3-methylphenyl)sulfamoyl]benzoic Acid C14H12ClNO4S 325.77 1262010-41-2 4-chloro, 3-(3-methylphenyl)sulfamoyl Pharmaceutical intermediate
3-[Benzyl(4-chlorophenyl)sulfamoyl]benzoic acid C20H16ClNO4S 410.86 721903-22-6 3-benzyl-4-chlorophenyl sulfamoyl Preclinical research
2-(4-Chloro-3-sulfamoylbenzoyl)benzoic acid C14H10ClNO5S 339.75 Not provided 4-chloro-3-sulfamoyl benzophenone Chlorthalidone analog
Key Observations:
  • Electronic Effects : The methoxy group at position 4 stabilizes the benzoic acid moiety through electron donation, which may influence acidity and binding to targets like carbonic anhydrase .
  • Substituent Diversity : Analogs with benzyl () or methylphenyl () groups on the sulfamoyl moiety exhibit variations in steric bulk, affecting enzyme inhibition selectivity .

Biological Activity

3-{[(4-Chlorophenyl)methyl]sulfamoyl}-4-methoxybenzoic acid, a compound with the molecular formula C15H14ClNO5S and a molecular weight of 355.8 g/mol, has garnered attention in pharmacological research due to its diverse biological activities. This article delves into the compound's biological activity, highlighting its antibacterial properties, enzyme inhibition capabilities, and potential therapeutic applications.

Antibacterial Activity

Recent studies have shown that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives of sulfamoyl compounds are known to possess moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Table 1: Antibacterial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AS. typhi15 µg/mL
Compound BB. subtilis10 µg/mL
This compoundTBDTBD

Note: TBD indicates that specific MIC values for the compound need further investigation.

Enzyme Inhibition

The sulfamoyl moiety in this compound is particularly significant for enzyme inhibition. Studies have demonstrated that related compounds can inhibit key enzymes such as acetylcholinesterase (AChE) and urease. For example, certain derivatives have shown strong inhibitory activity against urease with IC50 values significantly lower than standard inhibitors .

Table 2: Enzyme Inhibition Data

Compound NameEnzyme TargetIC50 Value (µM)
Compound CAcetylcholinesterase (AChE)36.05
Compound DUrease2.14
This compoundTBD

Case Studies and Research Findings

  • Antibacterial Screening : A study conducted on various sulfamoyl derivatives indicated that compounds with similar structures to this compound exhibited varying degrees of antibacterial activity. The most active compounds demonstrated MIC values ranging from 10 to 20 µg/mL against common bacterial pathogens .
  • Enzyme Interaction Studies : Fluorescence quenching methods have been employed to study the interaction of synthesized compounds with bovine serum albumin (BSA), revealing strong binding affinities that correlate with their pharmacological effectiveness . These interactions suggest potential therapeutic uses in drug formulations targeting specific diseases.
  • Pharmacological Implications : The biological activities associated with the sulfamoyl group include not only antibacterial effects but also potential applications in cancer chemotherapy and hypoglycemic treatments . The structural characteristics of the compound may allow for further modifications to enhance its efficacy against resistant bacterial strains or as an anti-cancer agent.

Q & A

Q. What are the standard synthetic routes for 3-{[(4-Chlorophenyl)methyl]sulfamoyl}-4-methoxybenzoic acid, and how can reaction conditions be optimized?

Answer: The synthesis typically involves multi-step reactions starting with sulfonylation and nucleophilic substitution. Key steps include:

  • Sulfamoyl group introduction : Reacting 4-chloro-3-sulfamoylbenzoic acid derivatives with 4-chlorobenzylamine under basic conditions (e.g., triethylamine) in aprotic solvents like dichloromethane .
  • Methoxy group incorporation : Methylation of hydroxyl precursors using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .
  • Optimization : Adjusting stoichiometry (1.2–1.5 equivalents of nucleophiles) and temperature (40–60°C) improves yields. Catalysts like FeCl₃ (0.5–1 mol%) enhance sulfonylation efficiency .

Q. What analytical techniques are most effective for characterizing this compound and its intermediates?

Answer:

  • Structural elucidation : Use 1H^1 \text{H}/13C^{13} \text{C} NMR to confirm sulfamoyl and methoxy groups (δ 3.8–4.0 ppm for OCH₃; δ 7.2–8.1 ppm for aromatic protons) .
  • Purity assessment : HPLC with C18 columns (acetonitrile/water gradient) and UV detection at 254 nm .
  • Mass spectrometry : High-resolution ESI-MS for molecular ion verification (expected [M-H]⁻ at m/z 384.04) .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of this compound against enzyme targets?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenase-2). Key pharmacophores include the sulfamoyl group (hydrogen bonding) and 4-chlorobenzyl moiety (hydrophobic interactions) .
  • MD simulations : Analyze binding stability (RMSD < 2.0 Å over 100 ns) and free energy calculations (MM-PBSA) to prioritize lead compounds .

Q. What strategies resolve contradictions in reported synthetic yields or biological activity data?

Answer:

  • Reproducibility checks : Verify solvent purity (e.g., anhydrous DMF) and inert atmosphere (N₂/Ar) to minimize side reactions .
  • Meta-analysis : Compare bioassay protocols (e.g., IC₅₀ values under varying pH or serum concentrations) to identify confounding factors .
  • Crystallographic validation : X-ray diffraction to confirm stereochemistry and rule out polymorphic effects .

Q. How does this compound’s sulfamoyl group influence its pharmacokinetic properties?

Answer:

  • Solubility : The sulfamoyl group enhances water solubility (logP ~1.5) but may reduce membrane permeability. Use salt forms (e.g., sodium) for in vivo studies .
  • Metabolic stability : Assess cytochrome P450 interactions via liver microsome assays. Sulfamoyl derivatives often exhibit slower oxidative metabolism .

Methodological Guidance

Q. What protocols are recommended for evaluating in vitro cytotoxicity?

Answer:

  • Cell lines : Use HEK-293 (normal) vs. MCF-7 (cancer) cells. Pre-incubate with 0.1–100 μM compound for 48 hours .
  • Assays : MTT or resazurin reduction (λₑₓ 560 nm, λₑₘ 590 nm). Normalize data to vehicle controls (DMSO < 0.1%) .
  • Dose-response : Calculate IC₅₀ using nonlinear regression (GraphPad Prism) .

Q. How can retrosynthetic analysis guide the design of novel derivatives?

Answer:

  • Disconnections : Target the sulfamoyl (C-S bond) and methoxy (C-O bond) groups for modular derivatization .
  • AI tools : Leverage CAS Synthetic Chemistry or Reaxys to predict feasible routes (e.g., substituting 4-chlorobenzyl with fluorinated analogs) .

Safety and Handling

Q. What precautions are critical when handling this compound in the lab?

Answer:

  • PPE : Gloves (nitrile), goggles, and lab coats to avoid dermal/ocular exposure .
  • Storage : Desiccate at -20°C in amber vials to prevent hydrolysis of the sulfamoyl group .
  • Waste disposal : Neutralize acidic residues with NaHCO₃ before aqueous disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.